molecular formula C17H25BrN2O B12180085 2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide

2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide

Cat. No.: B12180085
M. Wt: 353.3 g/mol
InChI Key: UBPFLKHKMOMVLK-UHFFFAOYSA-N
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Description

2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide is a chemical compound with a complex structure that includes a bromophenyl group, an ethylamino group, and a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-bromophenylacetic acid with ethylamine to form an intermediate, which is then reacted with cyclohexylmethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The ethylamino and cyclohexylmethyl groups can influence the compound’s solubility, stability, and overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-bromophenyl)acetamide
  • N-(2-{[1-(2-bromophenyl)ethyl]amino}ethyl)acetamide

Comparison

Compared to similar compounds, 2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide is unique due to the presence of the cyclohexylmethyl group, which can enhance its chemical stability and biological activity. The specific arrangement of functional groups in this compound also allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H25BrN2O

Molecular Weight

353.3 g/mol

IUPAC Name

2-[1-(2-bromophenyl)ethylamino]-N-(cyclohexylmethyl)acetamide

InChI

InChI=1S/C17H25BrN2O/c1-13(15-9-5-6-10-16(15)18)19-12-17(21)20-11-14-7-3-2-4-8-14/h5-6,9-10,13-14,19H,2-4,7-8,11-12H2,1H3,(H,20,21)

InChI Key

UBPFLKHKMOMVLK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NCC(=O)NCC2CCCCC2

Origin of Product

United States

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